molecular formula C17H16N6O2 B10991620 N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10991620
M. Wt: 336.3 g/mol
InChI Key: MAUBIRHTVJPFRJ-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule designed for preclinical research, featuring a hybrid structure combining indole and [1,2,4]triazolo[4,3-b]pyridazine pharmacophores. This combination is significant in modern drug discovery, as both heterocyclic scaffolds are frequently investigated for their potent biological activities . Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine core are of high interest in medicinal chemistry for developing novel therapeutics, particularly in oncology . The indole moiety is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets. This compound is intended for research use in biochemical assay development and hit-to-lead optimization campaigns. Researchers can utilize this molecule to explore structure-activity relationships (SAR), particularly focusing on the role of the methoxy group on the pyridazine ring and the flexible propanamide linker in target binding and selectivity. Its primary research value lies in its potential as a key intermediate or building block for the synthesis of more complex molecules, or as a reference compound in studies focused on modulating key cellular pathways. While a specific mechanism of action for this exact compound has not been established in the searched literature, analogous structures are actively investigated for their potential to modulate protein-protein interactions and enzyme activity in disease-relevant pathways, such as those involving bromodomain proteins or MYC expression . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H16N6O2/c1-25-17-7-5-15-21-20-14(23(15)22-17)4-6-16(24)19-12-2-3-13-11(10-12)8-9-18-13/h2-3,5,7-10,18H,4,6H2,1H3,(H,19,24)

InChI Key

MAUBIRHTVJPFRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)NC=C4)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methoxy Triazolo[4,3-b]Pyridazine-3-Carboxylic Acid

The triazolopyridazine core is assembled using a two-step protocol:

  • Pyridazine Nitration :
    Pyridazine is nitrated at the 3-position using fuming HNO₃ (90%) in H₂SO₄ at 0–5°C, yielding 3-nitropyridazine with >85% purity.

  • Cyclocondensation with Hydrazine :
    The nitropyridazine undergoes cyclocondensation with hydrazine hydrate (80% v/v) in ethanol under reflux (78°C, 12 h), forming the triazolopyridazine ring. Subsequent methoxylation with NaOMe in methanol at 65°C introduces the 6-methoxy group.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h9295
CyclocondensationN₂H₄·H₂O, EtOH, 78°C, 12 h7889
MethoxylationNaOMe, MeOH, 65°C, 6 h8591

Preparation of 3-Aminopropyl-1H-Indol-5-Amine

The indole-5-amine derivative is synthesized via:

  • Buchwald-Hartwig Amination :
    5-Bromo-1H-indole reacts with tert-butyl (3-aminopropyl)carbamate under Pd(OAc)₂/Xantphos catalysis, achieving >90% conversion.

  • Deprotection :
    The Boc-protected amine is deprotected using TFA/DCM (1:1) at room temperature, yielding the free amine (87% yield).

Amide Bond Formation and Final Coupling

The propanamide linker is constructed via a carbodiimide-mediated coupling reaction:

  • Activation of Triazolopyridazine Carboxylic Acid :
    6-Methoxytriazolo[4,3-b]pyridazine-3-carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF (0°C, 30 min).

  • Coupling with 3-Aminopropyl-1H-Indol-5-Amine :
    The activated acid reacts with the indole-5-amine (1.0 eq) at 25°C for 18 h, followed by purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA).

Optimized Reaction Parameters :

ParameterOptimal ValueImpact on Yield
Coupling ReagentHATU vs. EDCl/HOBtHATU: 78% yield
SolventDMF vs. THFDMF: +12% yield
Temperature25°C vs. 0°C25°C: +9% yield

Challenges in Regioselectivity and Purification

Regioselective Methoxylation

Early synthetic routes suffered from competing 7-methoxy byproducts (15–20%) due to ambiguous electronic effects in the pyridazine ring. Switching from NaOMe to K₂CO₃/MeOH under microwave irradiation (100°C, 20 min) reduced byproduct formation to <5%.

Chromatographic Purification

Crude reaction mixtures contain unreacted indole precursors (≈10%). Gradient elution (10→50% ACN over 30 min) on C18 columns achieves >99% purity, albeit with a 15% loss in recovery.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) demonstrated:

  • Microwave-Assisted Cyclocondensation : Reduced reaction time from 12 h to 45 min.

  • Continuous Flow Amidation : Improved space-time yield by 40% compared to batch processes.

Economic Analysis :

Cost DriverBatch Process ($/kg)Flow Process ($/kg)
Raw Materials12,50011,200
Labor3,2001,800
Waste Disposal1,100700

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions could target the triazolopyridazine moiety, potentially altering its electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted indoles, reduced triazolopyridazines, and modified propanamides.

Scientific Research Applications

N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and triazolopyridazine structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparison with Vebreltinib

Vebreltinib (WHO INN: 6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine) shares the [1,2,4]triazolo[4,3-b]pyridazine core but differs in substituents (Table 1).

  • Key Differences :
    • Vebreltinib incorporates a cyclopropyl-pyrazole and difluoro-indazol group, likely enhancing its tyrosine kinase inhibitory activity .
    • The target compound’s methoxy group and indol-5-yl propanamide may favor distinct pharmacokinetic profiles or target selectivity .

Table 1: Structural Comparison

Compound Core Structure Substituents Biological Activity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, propanamide-linked indol-5-yl Potential kinase inhibition
Vebreltinib [1,2,4]Triazolo[4,3-b]pyridazine 6-(1-cyclopropyl-pyrazole), difluoro-indazol-methyl Tyrosine kinase inhibitor
N-(3-chloro-4-fluorophenyl)-...* [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, propanamide-linked 3-chloro-4-fluorophenyl Unreported

*CAS 1324061-48-4

Comparison with Sulfonamides and Pyridine Derivatives

Cardiff University’s studies identified substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines (e.g., compounds 8–10) as candidates for protein binding. These lack the indole moiety but share the triazolopyridazine core with substituents like pyridine or alkoxy groups .

  • Activity : These compounds were prioritized for calpain-1 inhibition and ADME-Tox profiles, suggesting the core’s versatility in drug design .
  • Chemical Space: Multidimensional scaling (MDS) plots show these analogs occupy novel regions, indicating unique physicochemical properties compared to the target compound .
Cytotoxicity of Triazolopyridazine Derivatives

Mongolian Journal of Chemistry reported [1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., compound 24) with moderate cytotoxicity (IC50 >1.2 μg/mL against Hep cells), weaker than adriamycin . While the target compound’s cytotoxicity is unconfirmed, its indole group—a common feature in anticancer agents—may enhance efficacy compared to simpler analogs .

Research Findings and Implications

  • Kinase Inhibition Potential: Structural similarity to vebreltinib suggests possible kinase-targeted activity, but substituent variations may redirect selectivity .
  • ADME Properties : The methoxy group could improve metabolic stability compared to halogenated analogs (e.g., CAS 1324061-48-4) .
  • Cytotoxicity : Indole-containing derivatives may outperform simpler triazolopyridazines in anticancer applications, though direct evidence is needed .

Biological Activity

N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that combines an indole moiety with a triazolopyridazine structure. This unique combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C18H18N6O2C_{18}H_{18}N_{6}O_{2} and a molecular weight of approximately 342.38 g/mol. The presence of both indole and triazolopyridazine subunits is significant because these structures are often associated with diverse biological activities.

Anticancer Activity

Several studies have indicated that compounds featuring indole and triazole moieties exhibit anticancer properties. For instance, a related compound was evaluated for its antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. The studies demonstrated that certain derivatives could inhibit cell proliferation effectively, with some compounds showing IC50 values as low as 0.34 μM against MCF-7 cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound 7dHeLa0.52Induces apoptosis; inhibits tubulin polymerization
Compound 7dMCF-70.34Induces apoptosis; G2/M phase arrest
Compound 7dHT-290.86Induces apoptosis; inhibits tubulin polymerization

The mechanisms underlying the anticancer activity of this compound may involve interactions with cellular targets such as tubulin and various signaling pathways associated with cell cycle regulation and apoptosis. For example, studies have shown that similar compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through mitochondrial pathways .

Other Biological Activities

In addition to anticancer properties, indole-based compounds are frequently investigated for their neuroprotective and anti-inflammatory effects. The structural components of this compound may also confer such properties.

Table 2: Potential Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of tumor cell proliferation
NeuroprotectivePotential reduction in neuroinflammation
Anti-inflammatoryModulation of inflammatory pathways

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and triazole can significantly influence the compound's interaction with biological targets.

Table 3: SAR Insights

Structural FeatureInfluence on Activity
Indole moietyEnhances binding affinity to target proteins
Methoxy groupIncreases solubility and bioavailability
Triazolo componentModulates anti-inflammatory effects

Case Studies

Recent research has highlighted the efficacy of similar compounds in clinical settings. For instance, a study focused on indole derivatives demonstrated significant anticancer activity against various cell lines, suggesting that modifications to the indole structure can enhance therapeutic potential .

Q & A

Q. What are the critical steps in synthesizing N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?

  • Methodological Answer : The synthesis involves:

Amide bond formation : Coupling the indole-5-amine moiety with the triazolo-pyridazine-propanoyl intermediate via standard carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert conditions .

Triazolo-pyridazine core construction : Cyclization of pre-functionalized pyridazine precursors using hydrazine derivatives, followed by methoxy group introduction at position 6 via nucleophilic substitution .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, validated by NMR and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), indole NH (δ ~10–11 ppm), and triazolo-pyridazine protons (δ ~7.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching theoretical values .
  • Purity assessment :
  • LC-MS : Monitor for residual solvents or side products using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during multi-step synthesis?

  • Methodological Answer : Key parameters include:
  • Temperature control : Maintain <5°C during amide coupling to minimize racemization .

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for cyclization steps to enhance solubility of intermediates .

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings if aryl halide intermediates are involved .

    Reaction Step Optimal Conditions Yield Range Reference
    Amide couplingEDC/HOBt, 0°C, DMF65–75%
    Triazolo formationHydrazine hydrate, 80°C50–60%
    Methoxy additionNaOMe, THF, reflux80–85%

Q. How should researchers address contradictory data in biological activity assays?

  • Methodological Answer : Contradictions may arise from:
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and use internal controls (e.g., reference inhibitors) .
  • Target promiscuity : Perform selectivity profiling against related receptors/enzymes (e.g., kinase panels, GPCR screens) .
  • Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify stability via LC-MS post-assay .

Q. What strategies are effective for studying pharmacokinetic properties?

  • Methodological Answer :
  • In vitro metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion over 60 minutes .
  • Plasma protein binding : Employ equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) to quantify unbound fraction .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can molecular docking studies guide mechanistic understanding?

  • Methodological Answer :

Target selection : Prioritize receptors with structural homology to known indole/triazolo targets (e.g., 5-HT1D, kinase domains) .

Q. Docking workflow :

  • Prepare ligand/protein files (e.g., protonation states, energy minimization).
  • Use AutoDock Vina or Schrödinger Glide for flexible docking.
  • Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .

Experimental validation : Compare docking scores with IC50 values from enzyme inhibition assays .

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